Hydrogen-Bond Donor Capacity Differentiates 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol from the Des-hydroxy Analog
The presence of a hydroxyl group at the azetidine 3-position confers a hydrogen-bond donor (HBD) count of 1, which is completely absent in the des-hydroxy analog 1-(1,3,4-thiadiazol-2-yl)azetidine. Per PubChem computed properties, 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol has HBD = 1, whereas the des-hydroxy analog has HBD = 0 [1]. This difference directly impacts predicted aqueous solubility and target-binding interactions, as HBD count is a key component of Lipinski's Rule of Five and influences permeability and efflux ratios [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (PubChem computed) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 1-(1,3,4-Thiadiazol-2-yl)azetidine (HBD = 0) |
| Quantified Difference | Δ HBD = +1 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A single hydrogen-bond donor can be the difference between a compound that engages a key kinase hinge residue and one that does not, making the hydroxylated compound a non-substitutable starting point for SAR exploration.
- [1] PubChem CID 64158461, 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1343157-29-8 View Source
